molecular formula C11H16ClNO3 B6591116 Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride CAS No. 1269634-07-2

Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride

Cat. No.: B6591116
CAS No.: 1269634-07-2
M. Wt: 245.70 g/mol
InChI Key: RQROSGBYFAHSDJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride (CAS: 1269634-07-2) is a chiral organic compound with the molecular formula C₁₁H₁₆ClNO₃ and a molecular weight of 245.70 g/mol . It features a 2-methoxyphenyl group attached to a β-amino propanoate ester backbone, protonated as a hydrochloride salt. The compound is stored under inert conditions at room temperature and carries safety warnings for toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Properties

IUPAC Name

methyl 3-amino-3-(2-methoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-14-10-6-4-3-5-8(10)9(12)7-11(13)15-2;/h3-6,9H,7,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQROSGBYFAHSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can be synthesized through a multi-step process. One common method involves the esterification of 3-amino-3-(2-methoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

Intermediate in Organic Synthesis
Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is frequently utilized as an intermediate in synthesizing more complex organic molecules. It plays a crucial role in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions .

Reaction TypeReagents UsedMajor Products
OxidationPotassium permanganateMethyl 3-nitro-3-(2-methoxyphenyl)propanoate
ReductionLithium aluminum hydride3-amino-3-(2-methoxyphenyl)propanol
Nucleophilic SubstitutionAlkyl halidesN-alkylated derivatives

Biology

Enzyme Inhibition Studies
This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation. Research indicates that it may inhibit enzymes linked to prostate cancer, suggesting its utility in anticancer drug development .

Biological Activities
Several studies have reported on the biological activities of this compound:

  • Anticancer Activity : Demonstrated effectiveness against prostate cancer cell lines.
  • Antimicrobial Properties : Preliminary evidence suggests potential antimicrobial effects.
  • Antioxidant Activity : May exhibit properties that protect cells from oxidative stress .

Medicine

Drug Development
Due to its structural similarity to bioactive molecules, this compound is being explored for therapeutic effects such as anti-inflammatory and analgesic properties. Its ability to modulate receptor activity also positions it as a candidate for further pharmacological studies .

Industrial Applications

Polymer Production
this compound is used in synthesizing specialty polymers and resins. These materials find applications in coatings, adhesives, and other industrial products due to their enhanced properties derived from the compound's unique structure .

Case Studies

  • Enzyme Inhibition in Cancer Research
    A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited specific enzymes related to the proliferation of prostate cancer cells. The mechanism involved binding at the active site of the enzyme, preventing substrate interaction and subsequent catalytic activity.
  • Development of Antimicrobial Agents
    Preliminary investigations into the antimicrobial properties of this compound revealed significant activity against certain bacterial strains. Further studies are underway to elucidate the mechanisms behind this activity and explore its potential as a new class of antimicrobial agents.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Position and Functional Group Effects

Halogen-Substituted Analogues
  • Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride (CAS: sc-353861): Substitutes the 2-methoxy group with a 2-chloro substituent. Molecular formula: C₁₀H₁₃Cl₂NO₂ (MW: ~245.65 g/mol).
  • Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride (CAS: 1423040-66-7): Features 3,5-dichloro substituents, increasing molecular weight to 284.57 g/mol (C₁₀H₁₂Cl₃NO₂). The steric bulk and electronegativity of Cl groups may hinder solubility and metabolic stability relative to the target compound .
Methoxy Position Isomers
  • Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (CAS: 68208-19-5): Shifts the methoxy group to the 3-position on the phenyl ring. Similarity score: 0.96 compared to the target compound. This positional isomer likely exhibits distinct electronic properties due to altered resonance effects, impacting intermolecular interactions .
  • Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride (CAS: 5678-45-5): Adds a second methoxy group at the 3-position (similarity score: 0.88). Increased hydrophilicity and hydrogen-bonding capacity may enhance solubility but reduce membrane permeability .
Fluorine- and Hydroxyl-Substituted Analogues
  • (S)-Methyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS: 478408-60-5): Substitutes 2-methoxy with 3-fluoro. Fluorine’s high electronegativity and small size may improve metabolic stability and bioavailability compared to bulkier methoxy groups .
  • Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride (CAS: 1206727-13-0): Replaces methoxy with a 3-hydroxy group.

Stereochemical Variations

  • (R)-Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride (CAS: 905991-90-4): Enantiomer with R-configuration at the chiral center. Molecular formula: C₁₀H₁₂Cl₂NO₂ (MW: 245.65 g/mol). Stereochemistry significantly impacts pharmacological activity; enantiomers often differ in potency and selectivity .

Molecular Weight and Physicochemical Properties

Compound (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
Target (1269634-07-2) 2-methoxy C₁₁H₁₆ClNO₃ 245.70 Moderate polarity; H302/H315 warnings
3,5-dichloro (1423040-66-7) 3,5-dichloro C₁₀H₁₂Cl₃NO₂ 284.57 High electronegativity; lower solubility
3-fluoro (478408-60-5) 3-fluoro C₁₀H₁₂ClFNO₂ ~239.66 Enhanced metabolic stability
3-hydroxy (1206727-13-0) 3-hydroxy C₁₀H₁₄ClNO₃ 231.68 High polarity; improved solubility

Biological Activity

Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and industry.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₅ClN₂O₃ and a molecular weight of approximately 245.70 g/mol. The presence of the methoxy group enhances its solubility and interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its structural similarity to biologically active amino acids. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound is explored for its potential as an inhibitor of specific enzymes, which could be crucial for understanding metabolic pathways and developing new drugs. The methoxyphenyl group can interact with hydrophobic pockets of the enzyme, while the amino group can form hydrogen bonds with active site residues .
  • Neuroprotective Effects : Similar compounds have shown potential in neuroprotection, possibly through modulation of neurotransmitter systems.

Anticancer Properties

Research indicates that this compound exhibits inhibitory effects on prostate cancer cells. This suggests a potential role in cancer therapy, particularly in targeting specific cancer cell lines.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : In studies investigating enzyme inhibition, this compound was found to affect the activity of enzymes involved in metabolic pathways. This effect is hypothesized to be due to its structural features enabling it to bind effectively to enzyme active sites .
  • Neuroprotective Research : Similar compounds have been studied for their neuroprotective effects. Although direct studies on this specific compound are lacking, the potential mechanisms suggest that it may help modulate neurotransmitter levels, contributing to neuroprotection.

Applications in Research and Industry

This compound serves various roles in research and industrial applications:

  • Intermediate in Organic Synthesis : It is used as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Drug Development : Due to its structural similarities with bioactive molecules, it is being explored for anti-inflammatory and analgesic properties, offering potential therapeutic benefits .
  • Polymer Production : The compound is also utilized in synthesizing specialty polymers and resins used in coatings and adhesives.

Summary Table of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibitory effects on prostate cancer cells
Enzyme InhibitionPotential inhibitor of specific enzymes
NeuroprotectionModulation of neurotransmitter systems
AntimicrobialRelated compounds show activity against bacteria

Q & A

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Guidelines :
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate HCl vapor exposure .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

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